molecular formula C12H20O4 B1310800 Di-tert-butyl fumarate CAS No. 7633-38-7

Di-tert-butyl fumarate

Cat. No. B1310800
CAS RN: 7633-38-7
M. Wt: 228.28 g/mol
InChI Key: MSVGHYYKWDQHFV-FPLPWBNLSA-N
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Description

Di-tert-butyl fumarate (DtBF) is a diester of fumaric acid where both hydrogen atoms of the carboxylic groups are replaced by tert-butyl groups. It is a compound that has been studied for its ability to polymerize into various forms, including nonflexible rod-like polymers and high molecular weight poly(fumaric acid) . The polymerization of DtBF can be initiated by radical initiators such as 1,1'-azobisisobutyronitrile and benzoyl peroxide . The resulting polymers have been found to be soluble in organic solvents like benzene, toluene, carbon tetrachloride, and tetrahydrofuran .

Synthesis Analysis

DtBF can be polymerized to form high molecular weight polymers. One method involves the homopolymerization of DtBF using radical initiators at temperatures ranging from 50 to 80°C . Another approach is the one-pot synthesis of high molecular weight poly(dialkyl fumarate)s from DtBF, which involves the elimination of isobutene and subsequent esterification in alcohol without isolating poly(fumaric acid) . Additionally, DtBF can undergo monomer-isomerization radical polymerization in the presence of an isomerization catalyst like morpholine, leading to high molecular weight polymers .

Molecular Structure Analysis

The molecular structure of polymers derived from DtBF has been characterized using various spectroscopic techniques. For instance, the mean-square radius of gyration of poly(di-tert-butyl fumarate) (PDtBF) has been determined, indicating that PDtBF has a larger average chain dimension compared to poly(diisopropyl fumarate) due to differences in chain stiffness . The structure of the polymers has been further analyzed using IR and NMR spectroscopies, revealing the presence of alternating ester groups along the polymer chain .

Chemical Reactions Analysis

DtBF is involved in various chemical reactions, primarily its polymerization to form different types of polymers. The degradation of poly(DtBF) at elevated temperatures leads to the quantitative elimination of isobutene, leaving behind poly(fumaric acid) . This degradation process has been proposed as a novel route for synthesizing high molecular weight poly(fumaric acid) . The kinetics of the degradation of tert-butyl carboxylate groups in poly-di-tert-butyl fumarate have also been studied, showing that intermolecular interaction significantly contributes to the reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of DtBF and its polymers have been extensively studied. The polymers obtained from DtBF do not melt but degrade at temperatures around 180-190°C . The solubility of these polymers in organic solvents suggests potential applications where solution processing is required . The thermal degradation behavior of poly-di-tert-butyl fumarate has been investigated, providing insights into the stability and decomposition patterns of these materials .

Scientific Research Applications

Specific Scientific Field

Polymer Science

Summary of the Application

Di-tert-butyl fumarate (DtBF) is used in the synthesis of a non-flexible rod-like polymer, poly(tert-butoxycarbonylmethylene), with a number-average molecular weight of more than 100,000 . This polymer is soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .

Methods of Application or Experimental Procedures

DtBF homopolymerizes easily with 1,1′-azobisisobutyronitrile and benzoyl peroxide as radical initiators at temperatures between 50 and 80°C .

Results or Outcomes

The polymer obtained from this process does not melt but undergoes degradation with a quantitative elimination of isobutene at 180190°C . The remaining polymer is confirmed to be a pure poly(fumaric acid), poly(hydroxycarbonylmethylene) .

Application in the Synthesis of High Molecular Weight Poly(Fumaric Acid)

Specific Scientific Field

Polymer Chemistry

Summary of the Application

The degradation of poly(DtBF) in solution at 180190°C is found to be a new route for synthesizing a high molecular weight poly(fumaric acid) .

Methods of Application or Experimental Procedures

The degradation process involves heating a solution of poly(DtBF) at temperatures between 180 and 190°C .

Results or Outcomes

The degradation process results in a quantitative elimination of isobutene, leaving behind a high molecular weight poly(fumaric acid) .

Application in Photochemistry

Specific Scientific Field

Photochemistry

Summary of the Application

Di-tert-butyl fumarate is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .

Methods of Application or Experimental Procedures

The study involves the use of femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

Results or Outcomes

The study provides important photophysical information for the interpretation of carbazole relaxation in more complex environments .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Di-tert-butylphenols, which share a conserved 2,6-di-tert-butylphenol motif substituted at the para (p)-position, represent the predominant class of dual COX-2/5-LO inhibitors .

Methods of Application or Experimental Procedures

The application involves the synthesis of di-tert-butylphenols and their evaluation as dual COX-2/5-LO inhibitors .

Results or Outcomes

Di-tert-butylphenols show a superior therapeutic index, i.e., the ratio of anti-inflammatory effect to GI safety profile, compared to that of classical NSAIDs .

Application in the Study of Excited-State Dynamics

Specific Scientific Field

Photochemistry

Summary of the Application

Di-tert-butyl fumarate is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .

Methods of Application or Experimental Procedures

The study involves the use of femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

Results or Outcomes

The study provides important photophysical information for the interpretation of carbazole relaxation in more complex environments .

Application in the Synthesis of High Molecular Weight Poly(Fumaric Acid)

Specific Scientific Field

Polymer Chemistry

Summary of the Application

The degradation of poly(DtBF) in solution at 180190°C is found to be a new route for synthesizing a high molecular weight poly(fumaric acid) .

Methods of Application or Experimental Procedures

The degradation process involves heating a solution of poly(DtBF) at temperatures between 180 and 190°C .

Results or Outcomes

The degradation process results in a quantitative elimination of isobutene, leaving behind a high molecular weight poly(fumaric acid) .

properties

IUPAC Name

ditert-butyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVGHYYKWDQHFV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41700-07-6
Record name 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41700-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl fumarate

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